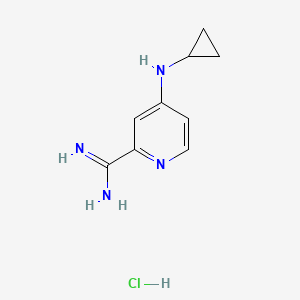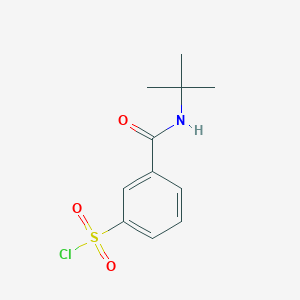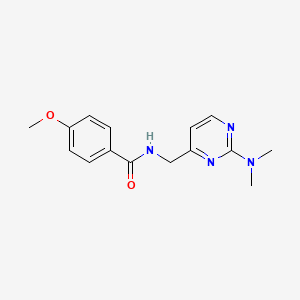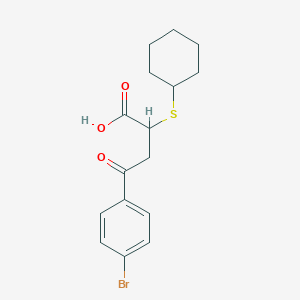
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(methylsulfonamido)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(methylsulfonamido)phenyl)acetamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as PTMA and is a thiazole-based compound that has been synthesized using various methods.
作用机制
The mechanism of action of PTMA is not fully understood. However, studies have shown that PTMA induces apoptosis in cancer cells by activating the caspase pathway. PTMA also inhibits the production of inflammatory cytokines by blocking the NF-kB pathway. Furthermore, PTMA inhibits bacterial growth by disrupting the bacterial cell wall.
Biochemical and Physiological Effects:
PTMA has been shown to have minimal toxicity in vitro and in vivo studies. PTMA has also been shown to have a low binding affinity for human serum albumin, which suggests that it has good bioavailability. Furthermore, PTMA has been shown to be stable in various physiological conditions, including acidic and basic pH.
实验室实验的优点和局限性
PTMA has several advantages for lab experiments, including its high purity level, stability, and low toxicity. However, PTMA has some limitations, including its limited solubility in water and its high cost.
未来方向
There are several future directions for PTMA research, including the development of PTMA-based drugs for cancer treatment, anti-inflammatory, and anti-microbial activities. Furthermore, studies can be conducted to investigate the potential of PTMA for other therapeutic applications, such as neuroprotection and cardiovascular diseases. Additionally, studies can be conducted to optimize the synthesis method of PTMA to improve its yield and reduce its cost.
Conclusion:
In conclusion, PTMA is a thiazole-based compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTMA has been shown to have potent anti-cancer, anti-inflammatory, and anti-microbial activities. Furthermore, PTMA has minimal toxicity and good bioavailability. However, PTMA has limitations, including its limited solubility in water and high cost. There are several future directions for PTMA research, including the development of PTMA-based drugs for various therapeutic applications and optimization of the synthesis method.
合成方法
PTMA can be synthesized using various methods, including the reaction of 2-aminothiazole with pyrrole-1-carboxaldehyde, followed by the reaction with N-(3-bromo-phenyl)acetamide and methylsulfonyl chloride. This method yields PTMA as a white solid with a high purity level.
科学研究应用
PTMA has been studied for its potential therapeutic applications in various fields, including cancer treatment, anti-inflammatory, and anti-microbial activities. Studies have shown that PTMA has potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. PTMA has also been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Furthermore, PTMA has been shown to have antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
属性
IUPAC Name |
N-[3-(methanesulfonamido)phenyl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S2/c1-25(22,23)19-13-6-4-5-12(9-13)17-15(21)10-14-11-24-16(18-14)20-7-2-3-8-20/h2-9,11,19H,10H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVURNKPAZRVLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(methylsulfonamido)phenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol](/img/structure/B2898917.png)


![N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2898922.png)


![Tert-butyl N-[(2R)-1-[1-(oxan-2-yl)indazol-4-yl]propan-2-yl]carbamate](/img/structure/B2898928.png)
![5-Fluoro-6-phenyl-N-[(2-pyrrolidin-1-ylpyridin-3-yl)methyl]pyrimidin-4-amine](/img/structure/B2898931.png)

![N-{4-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]phenyl}acetamide](/img/structure/B2898934.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B2898935.png)
![N-methyl-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2898936.png)
![[2-(Methanesulfonylmethyl)phenyl]methanamine](/img/structure/B2898937.png)